1,1\'-Ferrocenedicarboxaldehyde
Overview
Description
1,1’-Ferrocenedicarboxaldehyde, also known as 1,1’-Bisformylferrocene or 1,1’-Diformylferrocene, is an organometallic compound with the molecular formula C12H10FeO2. It is a derivative of ferrocene, where two formyl groups are attached to the cyclopentadienyl rings. This compound is known for its unique redox properties and has been widely studied for various applications in chemistry and materials science .
Preparation Methods
1,1’-Ferrocenedicarboxaldehyde can be synthesized through several methods. One common synthetic route involves the formylation of ferrocene using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride and dimethylformamide as reagents. The reaction proceeds under mild conditions and yields 1,1’-Ferrocenedicarboxaldehyde as the primary product .
Another method involves the oxidation of 1,1’-Ferrocenedimethanol using oxidizing agents such as potassium permanganate. This method provides a straightforward approach to obtaining 1,1’-Ferrocenedicarboxaldehyde with high purity .
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,1’-Ferrocenedicarboxaldehyde is primarily related to its redox properties. The compound can undergo reversible oxidation and reduction, making it useful in redox-active applications. The formyl groups can participate in various chemical reactions, allowing the compound to interact with different molecular targets and pathways .
Comparison with Similar Compounds
1,1’-Ferrocenedicarboxaldehyde can be compared with other ferrocene derivatives, such as:
Ferrocenecarboxaldehyde: This compound has a single formyl group attached to the cyclopentadienyl ring.
Ferrocenemethanol: This derivative has a hydroxymethyl group instead of a formyl group.
Acetylferrocene: This compound has an acetyl group attached to the cyclopentadienyl ring.
1,1’-Ferrocenedicarboxaldehyde stands out due to its dual formyl groups, which provide unique reactivity and versatility in chemical synthesis and applications.
Properties
InChI |
InChI=1S/2C6H5O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-5H; | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAPEJKOIJWBFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[CH]C(=C1)C=O.C1=C[CH]C(=C1)C=O.[Fe] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FeO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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